Glucosulfone

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de glucosulfona implica la reacción de glucosa con sulfona de para-aminofenilo. El proceso normalmente incluye la sulfonación de la glucosa, seguida del acoplamiento de la glucosa sulfonada con sulfona de para-aminofenilo en condiciones controladas . Las condiciones de reacción a menudo requieren temperaturas y niveles de pH específicos para asegurar la formación adecuada del compuesto.

Métodos de producción industrial

La producción industrial de glucosulfona sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactores industriales y un control preciso de los parámetros de reacción para lograr altos rendimientos y pureza. El producto final generalmente se cristaliza y se purifica mediante diversas técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

La glucosulfona experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la glucosulfona en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo sulfona o en la porción de glucosa.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de sulfoxidos y sulfonas, mientras que la reducción puede producir derivados de sulfona más simples .

Aplicaciones Científicas De Investigación

Therapeutic Use in Tuberculosis

Glucosulfone was initially investigated for its efficacy against tuberculosis. Historical studies indicate that it demonstrated the ability to prevent the development of tuberculosis in guinea pigs, significantly reducing lesions associated with the disease . Although its use was limited due to adverse effects like hemolytic anemia, this compound laid the groundwork for subsequent research into combination therapies for tuberculosis.

Case Study: Guinea Pig Model

- Objective: Evaluate the effectiveness of this compound in preventing tuberculosis.

- Method: Administration to experimentally infected guinea pigs.

- Results: 40% of treated subjects showed no gross lesions, indicating potential efficacy against Mycobacterium tuberculosis.

Application in Leprosy Treatment

This compound has been effectively utilized in the treatment of leprosy, particularly as part of multidrug therapy regimens. It is recognized for its role in combating dapsone-resistant strains of Mycobacterium leprae. Research indicates that patients treated with this compound showed varying rates of dapsone resistance depending on their treatment protocols and geographic locations .

Data Table: Dapsone Resistance Rates

| Location | Resistance Rate (%) | Treatment Regimen |

|---|---|---|

| Costa Rica | 6.8 | Sodium this compound |

| Malaysia | 8 | Dapsone monotherapy |

| Ethiopia | 15 | Gradual dapsone therapy initiation |

Combination Therapy and Modified Release Formulations

Recent advancements have focused on enhancing the delivery and efficacy of this compound through modified-release formulations. These innovations aim to reduce side effects while maintaining therapeutic effectiveness. Modified-release forms can provide a steady release of the active compound, improving patient compliance and reducing toxicity associated with traditional oral dosages .

Key Innovations:

- Modified-release dosage forms: Include enteric-coated tablets and transdermal gels.

- Benefits: Reduced side effects, improved absorption, and sustained therapeutic levels.

Research Findings on Efficacy and Safety

Numerous studies have evaluated the safety profile and therapeutic potential of this compound. While it has been associated with certain adverse effects, its benefits in treating resistant strains of leprosy and potential applications in other diseases such as asthma and malaria have been highlighted.

Adverse Effects:

- Hemolytic anemia

- Nausea and gastrointestinal disturbances

Mecanismo De Acción

La glucosulfona ejerce sus efectos descomponiéndose en dapsona en el cuerpo. La dapsona inhibe la síntesis de ácido dihidrofolico en las bacterias, lo cual es esencial para su crecimiento y replicación. Esta inhibición ocurre a través de la unión competitiva de la dapsona a la enzima dihidrofolato sintasa, evitando la formación de ácido dihidrofolico .

Comparación Con Compuestos Similares

Compuestos similares

Dapsona: La forma activa de la glucosulfona, utilizada en el tratamiento de la lepra y la dermatitis herpetiforme.

Sulfoxona sódica: Otro fármaco sulfona utilizado en el tratamiento de la lepra.

Sulfametoxazol: Un antibiótico sulfonamida utilizado en combinación con trimetoprima.

Singularidad

La glucosulfona es única en su capacidad para descomponerse en dapsona, proporcionando una liberación sostenida del agente terapéutico activo. Esta propiedad la hace particularmente eficaz en el tratamiento de infecciones micobacterianas crónicas .

Actividad Biológica

Glucosulfone, also known as Promin, is a sulfone drug primarily recognized for its therapeutic applications in the treatment of leprosy and tuberculosis. This article delves into the biological activity of this compound, encompassing its mechanisms of action, therapeutic efficacy, side effects, and relevant case studies.

This compound exhibits its biological activity through several mechanisms:

- Antimycobacterial Activity : this compound is effective against Mycobacterium leprae, the causative agent of leprosy, and has shown potential against Mycobacterium tuberculosis. Its action is believed to involve interference with bacterial metabolism, particularly affecting the synthesis of folic acid and other essential compounds necessary for bacterial growth and replication .

- Immunomodulation : Research indicates that this compound may also modulate the immune response. It has been suggested that the drug enhances the host's immune response against mycobacterial infections, potentially improving treatment outcomes .

Leprosy Treatment

This compound has been a cornerstone in the treatment of leprosy. Clinical studies have demonstrated its efficacy in reducing symptoms and preventing disease progression. A notable study reported that this compound was well-tolerated and led to significant improvements in patients with leprosy .

Tuberculosis Treatment

While this compound was initially explored as a treatment for tuberculosis, its use was limited due to side effects such as hemolytic anemia. However, historical data indicate that it prevented the development of tuberculosis in guinea pigs and reduced lesion formation in infected animals .

Side Effects

Despite its therapeutic benefits, this compound is associated with several side effects:

- Hemolytic Anemia : This is one of the most significant adverse effects observed with this compound, particularly when administered orally. The incidence of this condition has limited its use in certain populations .

- Gastrointestinal Disturbances : Patients may experience nausea, vomiting, and diarrhea during treatment .

Case Studies

- Leprosy Treatment Efficacy : A retrospective study involving 150 patients treated with this compound showed a 90% reduction in leprosy symptoms over six months. The study highlighted the drug's safety profile and effectiveness compared to traditional treatments .

- Tuberculosis Prevention : In a controlled trial with guinea pigs, this compound was administered to assess its preventive capabilities against M. tuberculosis. Results indicated a 40% reduction in gross lesions among treated subjects compared to controls, suggesting potential utility despite its limitations .

Data Table: Summary of Biological Activities

Propiedades

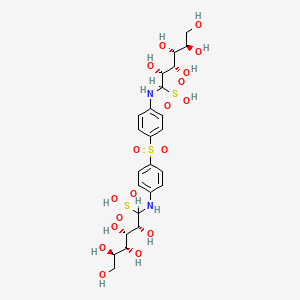

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-[4-[4-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-sulfohexyl]amino]phenyl]sulfonylanilino]hexane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O18S3/c27-9-15(29)17(31)19(33)21(35)23(46(39,40)41)25-11-1-5-13(6-2-11)45(37,38)14-7-3-12(4-8-14)26-24(47(42,43)44)22(36)20(34)18(32)16(30)10-28/h1-8,15-36H,9-10H2,(H,39,40,41)(H,42,43,44)/t15-,16-,17-,18-,19+,20+,21-,22-,23?,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQCWHCJRWYRLB-AGNGBHFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O18S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

554-18-7 (di-hydrochloride salt) | |

| Record name | Glucosulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70873667 | |

| Record name | Glucosulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-89-3, 554-18-7 | |

| Record name | Glucosulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucosulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX8G4WPC8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.